molecular formula C18H23NO2 B8353632 1-(7-(Heptyloxy)quinolin-3-yl)ethanone

1-(7-(Heptyloxy)quinolin-3-yl)ethanone

Cat. No.: B8353632
M. Wt: 285.4 g/mol
InChI Key: FRTQFHUPHSNVST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-(Heptyloxy)quinolin-3-yl)ethanone is a useful research compound. Its molecular formula is C18H23NO2 and its molecular weight is 285.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

1-(7-heptoxyquinolin-3-yl)ethanone

InChI

InChI=1S/C18H23NO2/c1-3-4-5-6-7-10-21-17-9-8-15-11-16(14(2)20)13-19-18(15)12-17/h8-9,11-13H,3-7,10H2,1-2H3

InChI Key

FRTQFHUPHSNVST-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC2=NC=C(C=C2C=C1)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of oxalyl chloride (987 mg, 7.8 mmol, 1.5 eq.) in dry CH2Cl2 (40 mL) was added slowly DMSO (1.6 g, 20.8 mmol, 4 eq.) at −78° C. under N2 After 30 min, 1-(7-(heptyloxy)quinolin-3-yl)ethanol (1.5 g, 5.2 mmol) was added dropwise at −78° C. The mixture was stirred for 2 h at −78° C., and then Et3N (3.2 g, 31 mmol, 6 eq.) was added at −78° C. After 20 min, the mixture was warmed to room temperature. Then the reaction mixture was added water (30 mL), extracted (DCM), washed (brine), dried (Na2SO4), filtered and evaporated to dryness to give the crude product, which was purified by silica gel column chromatography (PE-EA, 10:1) to give 1-(7-(heptyloxy)quinolin-3-yl)ethanone as yellow solid (1.08 g, yield 73%). ESI-MS: 286 (M+H)+.
Quantity
987 mg
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
3.2 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

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